3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
Overview
Description
The compound “3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline” is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This compound has a molecular weight of 163.22 .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 163.22 . It is stored at room temperature and has a purity of 95%. It is in liquid form .Scientific Research Applications
Synthesis and Polymerization
A significant application of derivatives of 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline is in the field of polymer science. Tarasenko et al. (2017) developed a procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by selectively reducing the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles. These amines are highlighted as promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).
Biological Activity
Maftei et al. (2013) explored the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs. They synthesized compounds starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and tested them for antitumor activity. Compound 7 in their study exhibited significant antitumor activity, demonstrating the potential medical application of these compounds (Maftei et al., 2013).
Antimicrobial Activity
Kavitha et al. (2016) synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds, which were screened for their antimicrobial activities. Their study revealed moderate to good antimicrobial activities of these compounds (Kavitha et al., 2016).
Fluorescence Sensing
Naik et al. (2018) studied the fluorescence quenching of novel thiophene substituted 1,3,4-oxadiazole derivatives by aniline. Their research indicates the potential use of these fluorophores as aniline sensors for future detection of aniline via fluorescence quenching (Naik et al., 2018).
Inhibition of Carbonic Anhydrase
Angapelly et al. (2018) synthesized (1,3,4-oxadiazol-2-yl)anilines and tested them for their inhibitory activity against carbonic anhydrase. Some compounds showed selective inhibitory activity, indicating potential medical applications (Angapelly et al., 2018).
Properties
IUPAC Name |
3-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-10-3-1-2-8(6-10)11-14-12(17-15-11)9-4-5-16-7-9/h1-3,6,9H,4-5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLULASBAAAEZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=NO2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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